(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol
Brand Name: Vulcanchem
CAS No.: 64681-68-1
VCID: VC0031566
InChI: InChI=1S/C20H15BrO3/c21-17-19(23)16-12-7-6-10-3-1-2-9-4-5-11(15(12)14(9)10)8-13(16)18(22)20(17)24/h1-8,17-20,22-24H/t17-,18-,19+,20-/m1/s1
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)Br)O)C=C2
Molecular Formula: C20H15BrO3
Molecular Weight: 383.241

(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol

CAS No.: 64681-68-1

Cat. No.: VC0031566

Molecular Formula: C20H15BrO3

Molecular Weight: 383.241

* For research use only. Not for human or veterinary use.

(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol - 64681-68-1

Specification

CAS No. 64681-68-1
Molecular Formula C20H15BrO3
Molecular Weight 383.241
IUPAC Name (7R,8S,9R,10S)-9-bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol
Standard InChI InChI=1S/C20H15BrO3/c21-17-19(23)16-12-7-6-10-3-1-2-9-4-5-11(15(12)14(9)10)8-13(16)18(22)20(17)24/h1-8,17-20,22-24H/t17-,18-,19+,20-/m1/s1
Standard InChI Key HHKCBBUWRNMMIZ-YSTOQKLRSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)Br)O)C=C2

Introduction

Chemical Structure and Properties

Structural Characteristics and Nomenclature

(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol belongs to the class of brominated polycyclic aromatic hydrocarbons with a complex ring system derived from benzo[a]pyrene. The compound is characterized by a bromine atom at the 9-position and three hydroxyl groups at positions 7, 8, and 10, with specific stereochemical configurations (R,S,R,S) at these four chiral centers. This stereochemical arrangement significantly influences its three-dimensional structure and subsequent biological interactions. The compound is identified by CAS number 64681-68-1, which serves as its unique chemical identifier in scientific literature and databases.

The molecular formula of the compound is C20H15BrO3, corresponding to a molecular weight of 383.241 g/mol. The structure consists of a benzo[a]pyrene skeleton with partial saturation at the 7,8,9,10 positions, creating a region of stereochemical complexity within the molecule. This partial hydrogenation distinguishes it from the fully aromatic parent compound benzo[a]pyrene while maintaining much of the planar aromatic system characteristic of PAHs.

Physical and Chemical Properties

As a complex polycyclic aromatic compound with multiple hydroxyl groups, (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol exhibits physical properties typical of hydroxylated PAH derivatives but modified by the presence of the bromine substituent. The compound typically exists as a solid at room temperature, similar to its non-brominated analog which has a melting point of approximately 126.80°C . The presence of three hydroxyl groups confers increased polarity compared to the parent hydrocarbon, affecting its solubility in various solvents.

The reactivity profile of this compound is influenced by both the hydroxyl groups and the bromine substituent. The hydroxyl groups enhance its reactivity compared to non-hydroxylated counterparts, making it more susceptible to various chemical transformations . The bromine atom introduces additional reactivity patterns, particularly in substitution and elimination reactions. Table 1 summarizes the key physical and chemical properties of this compound.

PropertyValueNotes
Molecular FormulaC20H15BrO3Contains a bromine atom and three hydroxyl groups
Molecular Weight383.241 g/molDetermined by the atomic composition
Physical StateSolid at room temperatureBased on structural characteristics and similar compounds
Stereochemistry(7R,8S,9R,10S)Four stereogenic centers with defined configurations
SolubilityModerately soluble in organic solvents, limited water solubilityInfluenced by the presence of hydroxyl groups and bromine
Chemical ReactivityReactive at hydroxyl and bromine positionsSubject to oxidation, substitution, and elimination reactions

Synthesis and Analytical Methods

Synthetic Approaches

The synthesis of (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol involves sophisticated synthetic procedures requiring precision in reaction conditions to maintain stereochemical integrity. The synthesis typically progresses through multiple steps, with careful control of temperature and solvent choice to optimize yield and stereoselectivity. While specific synthetic routes are proprietary or published in specialized literature, general approaches involve the controlled bromination of the appropriate tetrahydrobenzo[a]pyrene triol precursor.

The stereochemical control during synthesis represents a significant challenge, particularly in establishing the correct configuration at the four stereogenic centers. Strategies may include stereoselective reduction of appropriately substituted benzo[a]pyrene derivatives, followed by regioselective hydroxylation and bromination steps. Alternatively, approaches may involve the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during key transformation steps.

Analytical Characterization

Comprehensive characterization of (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol requires advanced analytical techniques to confirm both structural features and stereochemical purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides crucial information about the compound's structure and stereochemistry. Two-dimensional NMR techniques such as COSY, HSQC, and NOESY are essential for unambiguous structural assignment.

Mass spectrometry offers complementary information, allowing for molecular weight confirmation and fragmentation pattern analysis that further supports structural identification. High-resolution mass spectrometry can provide the exact mass measurement necessary to confirm the molecular formula. Additional analytical techniques commonly employed include:

  • Infrared spectroscopy for functional group identification, particularly the hydroxyl groups

  • UV-visible spectroscopy for characterizing the aromatic system

  • X-ray crystallography for definitive confirmation of three-dimensional structure when crystals can be obtained

  • Chiral chromatography for assessing stereochemical purity and separating diastereomers or enantiomers

Biological Activity and Health Implications

Interactions with Biological Systems

(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol demonstrates significant biological activity, particularly in its interactions with cellular macromolecules. The compound has been shown to interact with DNA and proteins, with the potential to form covalent adducts that may alter cellular function. These interactions are influenced by its unique structural features, including the bromine substituent and the specific stereochemistry of the hydroxyl groups.

The compound's metabolism primarily involves the cytochrome P450 enzyme system, which transforms it into reactive intermediates capable of binding to DNA and other cellular macromolecules. This metabolic activation represents a key mechanism in its potential toxicity, as the reactive metabolites can form covalent adducts with nucleophilic sites in DNA, potentially leading to mutations and initiating carcinogenic processes.

Toxicological Profile

As a brominated derivative of benzo[a]pyrene, which is a known carcinogen, (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol likely exhibits significant toxicological effects. The compound's genotoxic potential is linked to its ability to form DNA adducts, potentially leading to mutations that may initiate carcinogenesis. This mechanism is similar to that observed with related PAH compounds, though potentially modified by the presence of the bromine substituent and specific hydroxylation pattern.

Environmental significance of this compound relates to its potential presence as a byproduct in combustion processes, including tobacco smoke and grilled meats. Like other halogenated PAHs, it may exhibit persistence in environmental matrices and potential for bioaccumulation, though specific data on environmental fate is limited in the available literature.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular WeightHydroxylation PatternBrominationKey Structural Features
(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triolC20H15BrO3383.241 g/mol7,8,10-triol9-positionSpecific (7R,8S,9R,10S) stereochemistry
7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triolC20H16O3304.3 g/mol7,8,9-triolNonePartially saturated benzo[a]pyrene system
Benzo[a]pyrene (parent compound)C20H12252.3 g/molNoneNoneFully aromatic system with five rings

Structure-Activity Relationships

The specific structural features of (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol, particularly its stereochemistry and substitution pattern, are likely to influence its biological activity profile. Structure-activity relationship studies with related PAH derivatives suggest that the presence of hydroxyl groups can enhance water solubility and reactivity, potentially facilitating interactions with biological macromolecules . The bromine substituent may further modify these interactions through electronic effects and by providing an additional site for potential metabolic transformation.

The specific stereochemistry (7R,8S,9R,10S) likely influences the compound's three-dimensional structure and subsequent interactions with biological targets such as enzymes and DNA binding sites. This stereochemical arrangement may determine the orientation of the molecule when interacting with cellular components, potentially affecting the efficiency and specificity of these interactions.

Research Applications and Future Directions

Current Research Focus

Studies on (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol have primarily focused on its interactions with various biological targets, contributing to understanding the mechanisms of PAH toxicity and carcinogenesis. These investigations are crucial for assessing the potential health risks associated with exposure to halogenated PAHs in environmental and occupational settings.

Research applications include the use of this compound as a model to study the effects of bromination on the biological activity of PAH derivatives, potentially providing insights into the broader class of halogenated aromatic compounds. The specific stereochemistry also offers opportunities to investigate the role of three-dimensional structure in determining biological interactions and toxicological outcomes.

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